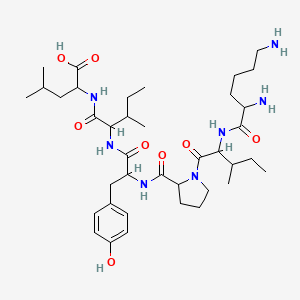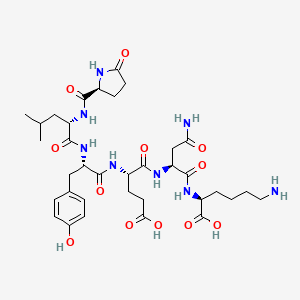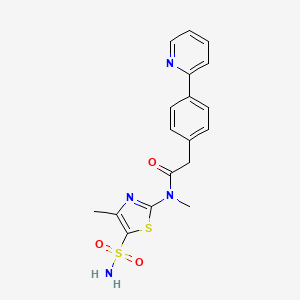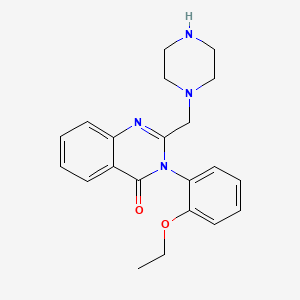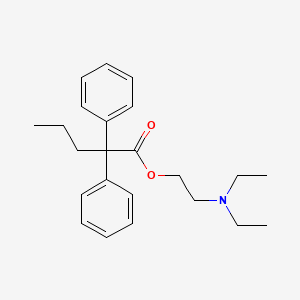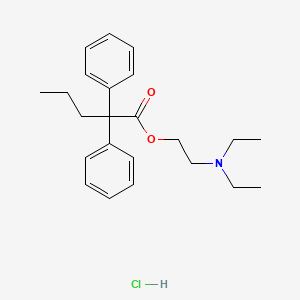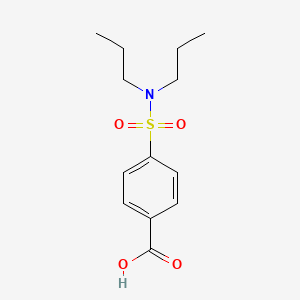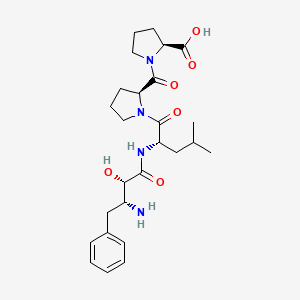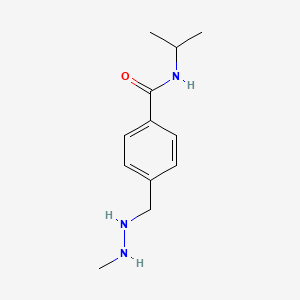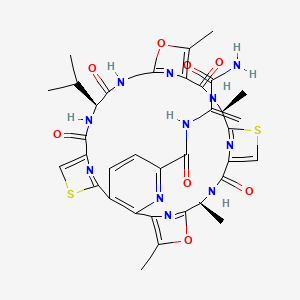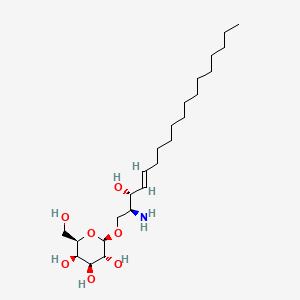
精神酰胺
概述
描述
科学研究应用
Psychosine has several scientific research applications, particularly in the fields of biology and medicine:
Biomarker for Krabbe Disease: Psychosine serves as a critical biomarker for the diagnosis and monitoring of Krabbe disease. Elevated levels of psychosine in biological samples indicate the presence of this lysosomal storage disorder.
Neuroinflammation and Demyelination Studies: Psychosine is used in research to study its effects on neuroinflammation and demyelination, which are key features of Krabbe disease.
Drug Delivery Systems: Recent studies have explored the use of nanoparticles to regulate psychosine-induced neuroinflammation and demyelination, offering potential therapeutic approaches for demyelinating diseases.
作用机制
Target of Action
Psychosine primarily targets an orphan G protein-coupled receptor known as T cell death-associated gene 8 . This receptor is specifically activated by psychosine .
Mode of Action
Psychosine interacts with its target receptor, leading to a series of cellular changes. The mode of cell death induced by psychosine is apoptotic, as revealed by different apoptotic markers such as TUNEL, DNA fragmentation, and caspase cleavage/activation . Psychosine directly affects the mitochondria as revealed by the activation of caspase 9 .
Biochemical Pathways
Psychosine’s action is redox sensitive, as measured by changes in mitochondrial membrane potential . It leads to the up-regulation of the c-jun/c-jun N-terminal kinase pathway, inducing AP-1 . At the same time, psychosine also down-regulates the lipopolysaccharide-induced NF-jB trans-activation . These observations indicate that the mechanism of action of psychosine is through the up-regulation of AP-1, a pro-apoptotic pathway, as well as through the down-regulation of the NF-jB pathway, an antiapoptotic pathway .
Pharmacokinetics
Research has shown that nanoparticles can prevent the cytotoxicity caused by psychosine in cultured human astrocytes in vitro . This suggests that nanoparticle size and PDI augmented while the electrostatic charges of the surface decreased, suggesting a direct interaction between psychosine and the nanoparticles .
Result of Action
The accumulation of psychosine leads to apoptosis of oligodendrocytes and the formation of globoid cells . This results in progressive demyelination and the existence of large, multinuclear (globoid) cells derived from perivascular microglia .
Action Environment
The action of psychosine is influenced by the environment within the cell. For instance, the action of psychosine is redox sensitive . This suggests that the redox state of the cell can influence the action of psychosine. Additionally, the presence of nanoparticles can influence the action of psychosine .
安全和危害
未来方向
Future directions include identifying psychosis-specific risk and resilience factors in children, adolescents, and non-help-seeking community samples, improving study designs to test hypothesized mechanisms of change, and intervening with strategies that better engage youth, their environmental contexts, and neurodevelopmental targets to improve functional outcomes .
生化分析
Biochemical Properties
Psychosine is involved in various biochemical reactions, primarily due to its interaction with enzymes, proteins, and other biomolecules. One of the key enzymes it interacts with is galactosylceramidase. In the absence of this enzyme, psychosine accumulates, leading to its cytotoxic effects . Psychosine also interacts with protein kinase C, inhibiting its translocation to the plasma membrane, which disrupts normal cellular signaling . Additionally, psychosine has been shown to localize to lipid rafts, altering membrane architecture and affecting membrane-bound proteins .
Cellular Effects
Psychosine exerts profound effects on various cell types and cellular processes. In oligodendrocytes, psychosine accumulation leads to progressive demyelination, a hallmark of Krabbe disease . This compound induces cell death in a wide variety of cell types, including neurons and glial cells . Psychosine disrupts cell signaling pathways, including those involving protein kinase C and sphingosine-1-phosphate, leading to altered gene expression and cellular metabolism . The accumulation of psychosine also triggers neuroinflammation and mitochondrial dysfunction .
Molecular Mechanism
At the molecular level, psychosine exerts its effects through several mechanisms. It binds to and inhibits protein kinase C, preventing its activation and subsequent signaling . Psychosine also disrupts lipid rafts, which are crucial for the proper functioning of membrane-bound receptors and signaling molecules . This disruption leads to altered membrane fluidity and stability, contributing to its cytotoxic effects. Additionally, psychosine has been shown to activate G protein-coupled receptor 65, leading to increased intracellular cyclic adenosine monophosphate levels and inhibition of osteoclastogenesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of psychosine change over time. Psychosine is relatively stable but can degrade under certain conditions, leading to variations in its cytotoxic effects . Long-term studies have shown that psychosine accumulation leads to progressive cellular dysfunction and death, particularly in oligodendrocytes . In vitro and in vivo studies have demonstrated that psychosine’s effects on cellular function, including demyelination and neuroinflammation, become more pronounced over time .
Dosage Effects in Animal Models
The effects of psychosine vary with different dosages in animal models. At low doses, psychosine can induce mild cellular stress and inflammation . At higher doses, psychosine causes significant cytotoxicity, leading to extensive demyelination and neurodegeneration . Threshold effects have been observed, where a critical concentration of psychosine is required to trigger its cytotoxic effects . High doses of psychosine can also lead to toxic effects, including severe neuroinflammation and cell death .
Metabolic Pathways
Psychosine is involved in several metabolic pathways, particularly those related to sphingolipid metabolism. It is synthesized from galactosylceramide by the action of galactosylceramidase . In the absence of this enzyme, psychosine accumulates, leading to its cytotoxic effects . Psychosine also interacts with various enzymes and cofactors involved in sphingolipid metabolism, affecting metabolic flux and metabolite levels . Additionally, psychosine inhibits protein kinase C, further disrupting cellular metabolism .
Transport and Distribution
Within cells and tissues, psychosine is transported and distributed through various mechanisms. It can be transported across cell membranes via specific transporters or through passive diffusion . Psychosine tends to accumulate in lipid rafts, where it disrupts membrane architecture and affects the localization of membrane-bound proteins . This accumulation can lead to localized cytotoxic effects, particularly in the nervous system .
Subcellular Localization
Psychosine is primarily localized to lipid rafts within the cell membrane . This subcellular localization is crucial for its activity, as it disrupts the normal functioning of membrane-bound receptors and signaling molecules . Psychosine can also be found in other cellular compartments, including lysosomes and mitochondria, where it exerts its cytotoxic effects . The targeting of psychosine to specific subcellular compartments is influenced by various factors, including its chemical structure and interactions with other biomolecules .
准备方法
Synthetic Routes and Reaction Conditions: Psychosine can be synthesized from cerebrosides through a series of chemical reactions. One common method involves refluxing cerebrosides with butanol and aqueous potassium hydroxide. The potassium hydroxide is then removed, and the fatty acids are extracted using hexane . The resulting product is purified through a series of solvent partitions and chromatographic techniques to yield relatively pure psychosine .
Industrial Production Methods: Industrial production of psychosine is not widely documented due to its limited commercial applications and high toxicity. the laboratory-scale synthesis methods can be adapted for larger-scale production with appropriate modifications to ensure safety and efficiency.
化学反应分析
Types of Reactions: Psychosine undergoes various chemical reactions, including:
Oxidation: Psychosine can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in psychosine, altering its chemical properties.
Substitution: Psychosine can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of psychosine can lead to the formation of oxidized sphingosine derivatives, while reduction can yield reduced sphingosine analogs.
相似化合物的比较
Psychosine is unique among sphingolipids due to its specific structure and cytotoxic properties. Similar compounds include:
Galactosylceramide: Unlike psychosine, galactosylceramide is not cytotoxic and is a normal component of myelin.
Glucosylsphingosine: This compound is structurally similar to psychosine but has different biological effects and is associated with Gaucher disease.
Sphingosine: While sphingosine is a precursor to psychosine, it does not exhibit the same level of cytotoxicity.
Psychosine’s unique structure and role in Krabbe disease make it a compound of significant interest in medical research, particularly for understanding and treating neurodegenerative disorders.
属性
| { "Design of the Synthesis Pathway": "The synthesis of psychosine can be achieved through a multi-step process involving the reaction of various starting materials.", "Starting Materials": [ "Sphingosine", "Methanesulfonyl chloride", "Sodium hydroxide", "Methanol", "Chloroform", "Sulfuric acid", "Sodium bicarbonate", "Ethanol" ], "Reaction": [ "Sphingosine is reacted with methanesulfonyl chloride in the presence of sodium hydroxide to form the mesylate derivative.", "The mesylate derivative is then treated with methanol to form the methyl ether derivative.", "The methyl ether derivative is then treated with chloroform and sulfuric acid to form the chloroformate derivative.", "The chloroformate derivative is then treated with sodium bicarbonate to form the carboxylate derivative.", "The carboxylate derivative is then treated with ethanol to form psychosine." ] } | |
CAS 编号 |
2238-90-6 |
分子式 |
C24H47NO7 |
分子量 |
461.6 g/mol |
IUPAC 名称 |
(2R,3R,4S,5R,6R)-2-[(E)-2-amino-3-hydroxyoctadec-4-enoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C24H47NO7/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(27)18(25)17-31-24-23(30)22(29)21(28)20(16-26)32-24/h14-15,18-24,26-30H,2-13,16-17,25H2,1H3/b15-14+/t18?,19?,20-,21+,22+,23-,24-/m1/s1 |
InChI 键 |
HHJTWTPUPVQKNA-COTUJBGDSA-N |
手性 SMILES |
CCCCCCCCCCCCC/C=C/C(C(CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)N)O |
SMILES |
CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)O)O)N)O |
规范 SMILES |
CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)O)O)N)O |
外观 |
Solid powder |
物理描述 |
Solid |
Pictograms |
Irritant |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Galactoside, Sphingosine Galactosylsphingosine Psychosine Sphingosine Galactoside |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



